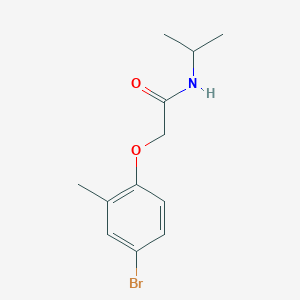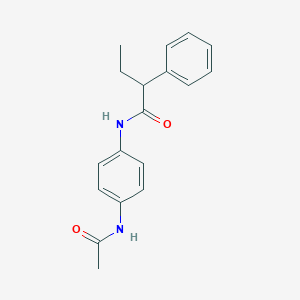![molecular formula C19H24N2O3 B297181 methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B297181.png)
methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. MDPV is a potent stimulant that has been used recreationally due to its euphoric effects. However, its usage has been associated with serious adverse effects, including addiction, psychosis, and death. Despite its negative consequences, MDPV has been of interest to the scientific community due to its potential therapeutic applications.
作用機序
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in the stimulation of the reward pathway, leading to feelings of euphoria and increased energy. However, prolonged usage of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate can lead to the downregulation of these transporters, resulting in a decrease in neurotransmitter levels and the development of tolerance.
Biochemical and Physiological Effects:
methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to tissue damage and organ failure. Prolonged usage of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been associated with the development of psychosis, anxiety, and depression.
実験室実験の利点と制限
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used as a tool in various lab experiments due to its potent stimulant effects and its ability to increase neurotransmitter levels in the brain. However, its usage is limited due to the potential for adverse effects and the difficulty in obtaining and handling the compound. Furthermore, the legality of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate varies across different countries, which can limit its availability for research purposes.
将来の方向性
There are several future directions for methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate research. One area of interest is the development of new drugs that target the dopamine transporter, which could have potential therapeutic applications for addiction and other psychiatric disorders. Another area of interest is the study of the long-term effects of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate usage on the brain and the body, which could provide insights into the mechanisms of addiction and the potential for harm reduction strategies. Finally, the development of new synthesis methods for methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate could increase its availability for research purposes and facilitate the study of its potential therapeutic applications.
Conclusion:
methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate is a synthetic cathinone that has been of interest to the scientific community due to its potential therapeutic applications. Despite its negative consequences, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used as a tool in various lab experiments to study the mechanisms of addiction and the effects of stimulants on the brain. However, its usage is limited due to the potential for adverse effects and the difficulty in obtaining and handling the compound. There are several future directions for methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate research, including the development of new drugs that target the dopamine transporter and the study of the long-term effects of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate usage on the brain and the body.
合成法
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate is synthesized using a multi-step process that involves the reaction of indole-3-carboxylic acid with 2,6-dimethyl-1-piperidone to form 1-(2,6-dimethyl-piperidin-1-yl)-2-indol-3-yl-ethanone. The resulting compound is then treated with methyl iodide to form methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate. The synthesis method has been optimized to increase the yield and purity of methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate.
科学的研究の応用
Methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used as a tool to study the mechanisms of addiction and the effects of stimulants on the brain. In pharmacology, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used to develop new drugs that target the dopamine transporter, which is a key player in the reward pathway. In toxicology, methyl 1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate has been used to study the adverse effects of synthetic cathinones on the body.
特性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
methyl 1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-13-7-6-8-14(2)21(13)18(22)12-20-11-16(19(23)24-3)15-9-4-5-10-17(15)20/h4-5,9-11,13-14H,6-8,12H2,1-3H3 |
InChIキー |
VCMRAMQSDCSEQO-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC)C |
正規SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)





![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)